molecular formula C26H27FN4O2S B2426289 N-(3-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1115338-54-9

N-(3-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2426289
CAS No.: 1115338-54-9
M. Wt: 478.59
InChI Key: HAEJZPJJWOIYAY-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, an isopentyl group, and a pyrrolopyrimidine core.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O2S/c1-17(2)12-13-31-25(33)24-23(21(15-30(24)3)18-8-5-4-6-9-18)29-26(31)34-16-22(32)28-20-11-7-10-19(27)14-20/h4-11,14-15,17H,12-13,16H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEJZPJJWOIYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the pyrrolopyrimidine core, the introduction of the fluorophenyl group, and the attachment of the isopentyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
  • N-(3-bromophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Uniqueness

N-(3-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(3-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity based on various research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Pyrrolo[3,2-d]pyrimidine
  • Substituents :
    • 3-Fluorophenyl group
    • Methyl and 3-methylbutyl groups
    • Sulfanyl group attached to the acetamide moiety

This unique structure suggests potential interactions with biological targets, particularly in enzymatic pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrrolo[3,2-d]pyrimidine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study : A study demonstrated that a related compound reduced tumor growth in xenograft models by targeting specific signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. It has been shown to inhibit kinases involved in inflammatory responses and cancer progression.

Data Table: Inhibition Potency of Related Compounds

Compound NameTarget EnzymeIC50 (µM)
Compound Ap38 MAPK1.5
Compound BERK0.8
N-(3-fluorophenyl)-...JNK2.0

This table illustrates that compounds with similar structures can effectively inhibit key kinases involved in disease processes.

Antimicrobial Activity

The compound also shows promise in antimicrobial activity against various pathogens. Studies have indicated that modifications in the pyrrolo[3,2-d]pyrimidine framework can enhance efficacy against bacterial strains resistant to conventional antibiotics.

Research Findings : A derivative of the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, suggesting significant antimicrobial potential .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Kinase Activity : By blocking specific kinases, the compound disrupts signaling pathways essential for cancer cell survival.
  • Induction of Apoptosis : The compound may promote programmed cell death in malignant cells.
  • Antimicrobial Mechanisms : The structural components allow interaction with bacterial membranes or essential enzymes.

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